2-Propenoic acid, 3-borono-, 1-ethyl ester
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Overview
Description
2-Propenoic acid, 3-borono-, 1-ethyl ester is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boronic acid group attached to the propenoic acid backbone, with an ethyl ester substituent. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-borono-, 1-ethyl ester typically involves the esterification of 2-Propenoic acid with boronic acid derivatives. One common method is the reaction of 2-Propenoic acid with boronic acid in the presence of a dehydrating agent such as sulfuric acid, which facilitates the formation of the ester bond. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-borono-, 1-ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Alcohols.
Substitution: Various substituted boronic esters or other organic compounds.
Scientific Research Applications
2-Propenoic acid, 3-borono-, 1-ethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-borono-, 1-ethyl ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl groups in biological molecules, forming reversible covalent bonds. This interaction can inhibit the activity of enzymes that rely on hydroxyl groups for their function, making boronic esters valuable tools in enzyme inhibition studies .
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, ethyl ester: Lacks the boronic acid group, making it less versatile in forming carbon-carbon bonds.
2-Propenoic acid, 3-phenyl-, ethyl ester: Contains a phenyl group instead of a boronic acid group, leading to different reactivity and applications.
Uniqueness
2-Propenoic acid, 3-borono-, 1-ethyl ester is unique due to the presence of the boronic acid group, which imparts distinct reactivity and versatility in organic synthesis. This makes it particularly valuable in the formation of carbon-carbon bonds and in the development of boron-containing drugs and materials .
Biological Activity
2-Propenoic acid, 3-borono-, 1-ethyl ester, also known as 1-Ethyl (2E)-3-borono-2-propenoate, is a boronic acid derivative with significant potential in biological applications. This compound is characterized by its dual functionality as both an alkene and a boronic acid, which facilitates diverse chemical transformations and biological interactions. Its molecular formula is C7H11BO2 with a molecular weight of 143.93 g/mol.
The compound can be synthesized through various methods, including:
- Boronate formation : The reaction of propenoic acid derivatives with boron reagents.
- Esterification : Reaction of boronic acids with alcohols under acidic conditions.
These synthetic routes underscore its versatility in organic chemistry and potential utility in creating complex organic molecules.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Enzyme Inhibition : This compound has been studied for its inhibitory effects on various enzymes, particularly fatty amide hydrolase. Boronic acids are known to interact with serine residues in enzyme active sites, thereby inhibiting their function .
- Toxicity and Safety Assessments : Preliminary toxicity assessments indicate that the compound may exhibit varying degrees of toxicity depending on concentration and exposure routes. For instance, studies have reported its toxicity parameters such as LogLC50 values, which reflect its potential environmental impact and safety for human exposure .
- Polymerization Potential : The dual functionality allows for polymerization reactions, making it a candidate for developing new materials with specific properties. The ability to form cross-linked structures can lead to applications in drug delivery systems and biomaterials.
Case Study 1: Enzyme Inhibition
Research has demonstrated that boronic esters like this compound can effectively inhibit fatty amide hydrolase, which is implicated in pain pathways. The inhibition mechanism involves the formation of a covalent bond between the boron atom and the enzyme's active site, leading to reduced enzymatic activity. This property suggests potential therapeutic applications in pain management .
Case Study 2: Toxicological Profile
A detailed analysis of the compound's toxicity was conducted using aquatic toxicity datasets. The findings indicated that the compound displays moderate toxicity levels with LogKow values suggesting non-polar narcosis as a primary mode of action. This aligns with the behavior of similar compounds within the same chemical class .
Table 1: Comparison of Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Propenoic acid, ethyl ester | C5H8O2 | Commonly used in polymerization reactions |
Boric acid ethyl ester | C4H10O3B | Used as a mild antiseptic and insecticide |
Vinylboronic acid | C4H7B | Important for cross-coupling reactions |
Phenylboronic acid | C6H7B | Known for its role in medicinal chemistry |
Table 2: Toxicity Data Summary
Properties
IUPAC Name |
(3-ethoxy-3-oxoprop-1-enyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BO4/c1-2-10-5(7)3-4-6(8)9/h3-4,8-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFYTFQUBRZHRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC(=O)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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